1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene
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Overview
Description
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene is an organic compound characterized by its unique structure, which includes both ethynyl and butadiynyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene typically involves the coupling of ethynylbenzene with butadiyne derivatives. One common method is the oxidative acetylene coupling, where the reaction is carried out in the presence of a catalyst such as copper(I) chloride and an oxidant like oxygen . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring or the ethynyl groups.
Scientific Research Applications
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound’s unique structure makes it valuable in the development of conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The ethynyl and butadiynyl groups can undergo addition and substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with additional phenyl groups, leading to different reactivity and applications.
Buta-1,3-dien-1-ol: A simpler compound with a butadiene backbone and an alcohol group, used in different chemical contexts.
Uniqueness
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene is unique due to its combination of ethynyl and butadiynyl groups attached to a benzene ring. This structure provides multiple reactive sites, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
79109-92-5 |
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Molecular Formula |
C12H6 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-4-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-6-12-9-7-11(4-2)8-10-12/h1-2,7-10H |
InChI Key |
NVINTNJFDUYOJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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